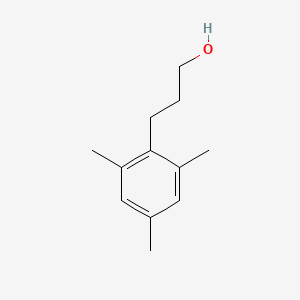

3-(2,4,6-Trimethylphenyl)propan-1-ol

Description

BenchChem offers high-quality 3-(2,4,6-Trimethylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,6-Trimethylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4,6-trimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYYCKKWIVZQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305617 | |

| Record name | 2,4,6-Trimethylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27645-07-4 | |

| Record name | 2,4,6-Trimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27645-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Mesitylpropan-1-ol

Introduction

3-Mesitylpropan-1-ol, systematically known as 3-(2,4,6-trimethylphenyl)propan-1-ol, is an aromatic alcohol that holds significant potential in the realms of medicinal chemistry and materials science. Its unique structure, featuring a sterically hindered mesityl group attached to a flexible propanol chain, imparts distinct physicochemical properties that are of considerable interest to researchers, scientists, and drug development professionals. The mesityl group, with its three methyl substituents on the benzene ring, can profoundly influence a molecule's conformation, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of 3-mesitylpropan-1-ol, designed to be a valuable resource for professionals in the field.

Chemical and Physical Properties

The fundamental properties of 3-mesitylpropan-1-ol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2,4,6-trimethylphenyl)propan-1-ol | - |

| Synonyms | 3-Mesityl-1-propanol | [1] |

| CAS Number | 27645-07-4 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | - |

| Appearance | Predicted to be a colorless liquid | - |

| Boiling Point | Predicted to be high | - |

| Solubility | Expected to be soluble in organic solvents | - |

Synthesis of 3-Mesitylpropan-1-ol

A plausible and efficient synthetic route to 3-mesitylpropan-1-ol involves a two-step process starting from mesitylene. The first step is a Friedel-Crafts acylation to introduce a three-carbon chain, followed by a reduction of the resulting carbonyl group to the desired primary alcohol.

Overall Synthesis Workflow

Caption: A proposed two-step synthetic workflow for 3-mesitylpropan-1-ol.

Experimental Protocols

Step 1: Synthesis of 3-(2,4,6-trimethylphenyl)propanoic Acid

This intermediate can be synthesized via a Friedel-Crafts acylation of mesitylene with succinic anhydride, followed by reduction of the resulting keto acid.[2]

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride.

-

Slowly add mesitylene to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The resulting solid, 3-(2,4,6-trimethylbenzoyl)propanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.

-

-

Reduction of the Keto Acid (Wolff-Kishner Reduction):

-

The keto acid is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

-

Water and excess hydrazine are distilled off, and the reaction mixture is heated at a higher temperature to effect the reduction of the carbonyl group to a methylene group.

-

After cooling, the reaction mixture is acidified, and the product, 3-(2,4,6-trimethylphenyl)propanoic acid, is extracted with an organic solvent.

-

Step 2: Reduction of 3-(2,4,6-trimethylphenyl)propanoic Acid to 3-Mesitylpropan-1-ol

The carboxylic acid is first converted to its ethyl ester, which is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5][6][7]

-

Esterification (Fischer Esterification):

-

3-(2,4,6-trimethylphenyl)propanoic acid is refluxed in an excess of absolute ethanol with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[8][9][10][11][12]

-

The reaction is driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

-

After the reaction is complete, the excess ethanol is removed under reduced pressure, and the residue is worked up by extraction to yield ethyl 3-(2,4,6-trimethylphenyl)propanoate.

-

-

Reduction of the Ester:

-

A solution of ethyl 3-(2,4,6-trimethylphenyl)propanoate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.[3][5][6][7]

-

The reaction mixture is then stirred at room temperature for several hours.

-

The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 3-mesitylpropan-1-ol, which can be further purified by distillation or chromatography.

-

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of 3-mesitylpropan-1-ol.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the ring, and the protons of the propyl chain.[9][13][14]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 2H | Aromatic protons (H-3', H-5') |

| ~3.6 | t | 2H | -CH₂-OH (C1-H) |

| ~2.6 | t | 2H | Ar-CH₂- (C3-H) |

| ~2.2 | s | 9H | Aromatic -CH₃ (2', 4', 6'-CH₃) |

| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- (C2-H) |

| ~1.5 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the symmetry of the mesityl group.[1][7][15]

| Chemical Shift (ppm) | Assignment |

| ~137 | Quaternary aromatic carbons (C-2', C-4', C-6') |

| ~135 | Quaternary aromatic carbon (C-1') |

| ~129 | Aromatic CH carbons (C-3', C-5') |

| ~62 | -CH₂-OH (C-1) |

| ~35 | -CH₂-CH₂-CH₂- (C-2) |

| ~29 | Ar-CH₂- (C-3) |

| ~21 | Aromatic -CH₃ (4'-CH₃) |

| ~20 | Aromatic -CH₃ (2', 6'-CH₃) |

Predicted IR Spectroscopy Data

The IR spectrum will be characterized by a broad O-H stretch, C-H stretches of the alkyl and aromatic groups, and aromatic C=C bending vibrations.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1610, 1470 | Medium | Aromatic C=C bending |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage of the propyl chain.[5][16][17]

| m/z | Fragment Ion |

| 178 | [M]⁺ (Molecular ion) |

| 160 | [M - H₂O]⁺ |

| 133 | [M - CH₂CH₂OH]⁺ (Benzylic cleavage) |

| 119 | [C₉H₁₁]⁺ (Tropylium-like ion) |

Applications in Research and Drug Development

The structural features of 3-mesitylpropan-1-ol make it an interesting candidate for applications in drug discovery and materials science.

-

Medicinal Chemistry: The bulky mesityl group can act as a "magic methyl" analogue on a larger scale, providing steric hindrance that can influence the binding affinity and selectivity of a molecule for its biological target.[18][19] It can also shield metabolically labile sites, potentially improving the pharmacokinetic profile of a drug candidate.[18] The propanol moiety provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Organic Synthesis: As a primary alcohol, the hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, making 3-mesitylpropan-1-ol a versatile building block for the synthesis of more complex molecules.

-

Materials Science: The aromatic nature of the mesityl group and the reactive hydroxyl group could allow for its incorporation into polymers or other materials to modify their properties, such as thermal stability or solubility.

Conclusion

3-Mesitylpropan-1-ol is a unique chemical entity with a combination of steric bulk and functional reactivity. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established organic chemistry methodologies. Its predicted spectroscopic properties provide a clear roadmap for its characterization. The presence of the sterically demanding mesityl group suggests that this molecule could be a valuable tool for medicinal chemists seeking to modulate the properties of drug candidates. This technical guide serves as a foundational resource to encourage and facilitate further research into the synthesis, characterization, and application of this intriguing molecule.

References

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

-

PubChem. Mesitylene. [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

-

Chemguide. reduction of carboxylic acids. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Organic Syntheses. 3-phenyl-1-propanol. [Link]

-

University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

Student Academic Success Services. Organic Reactions: Esterification & Transesterification. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

MolPort. 3-(3-methoxyphenyl)-3-(2,4,6-trimethylphenyl)propanoic acid. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

- Google Patents. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.

-

Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

Chegg. Question: What is the major product of this reaction?. [Link]

-

PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. monash.edu [monash.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions [eureka.patsnap.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 16. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. prepchem.com [prepchem.com]

- 18. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]

- 19. Ethyl 3-(trimethylsilyl)propionate | C8H18O2Si | CID 262852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Profile & Synthetic Utility: 3-(2,4,6-Trimethylphenyl)propan-1-ol

[1][2][3]

Executive Summary

3-(2,4,6-Trimethylphenyl)propan-1-ol (often referred to as 3-Mesitylpropan-1-ol ) is a specialized steric building block used in the synthesis of lipophilic ligands, supramolecular hosts, and metabolically stable pharmaceutical candidates.[1][2] Unlike its unsubstituted analog (3-phenylpropan-1-ol), the presence of the mesityl (2,4,6-trimethylphenyl) group introduces significant steric bulk and electron-donating character.[1]

This guide outlines the physicochemical properties, validated synthetic pathways, and specific utility of this molecule in drug development, focusing on its role in modulating metabolic stability via steric shielding.

Physicochemical Characterization

The molecule consists of a primary alcohol tethered to a mesityl ring by a three-carbon alkyl chain.[1][2][3] The 2,6-dimethyl substitution pattern on the ring creates a "steric wall," restricting rotation and preventing metabolic attack at the ortho positions.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3-(2,4,6-Trimethylphenyl)propan-1-ol | |

| Common Name | 3-Mesitylpropanol | |

| Molecular Formula | C₁₂H₁₈O | |

| Molecular Weight | 178.27 g/mol | Calculated based on standard atomic weights.[1] |

| LogP (Predicted) | ~3.8 - 4.1 | High lipophilicity due to trimethyl substitution.[2][3] |

| H-Bond Donors | 1 | (Hydroxyl group) |

| H-Bond Acceptors | 1 | (Hydroxyl oxygen) |

| Boiling Point (Pred.) | 255–265 °C (at 760 mmHg) | significantly higher than 3-phenylpropanol (236°C) due to MW.[2] |

| Appearance | Colorless to pale yellow viscous oil | Tendency to crystallize at low temps.[2][3] |

Synthetic Pathways[1][4]

To ensure high purity and regioselectivity, two primary routes are recommended.[3] The choice depends on the starting material availability: Allylmesitylene (Route A) or Mesitylpropionic Acid (Route B).[3]

Diagram 1: Synthetic Logic Flow

Caption: Comparative synthetic routes. Route A (Hydroboration) is preferred for milder conditions; Route B (Reduction) is preferred for scale-up.

Route A: Hydroboration of Allylmesitylene (Recommended)

This method utilizes 9-BBN (9-Borabicyclo[3.3.1]nonane) to achieve exclusive anti-Markovnikov selectivity.[2] The steric bulk of the mesityl group complements the bulk of 9-BBN, ensuring the boron atom adds to the terminal carbon.

-

Reagents: Allylmesitylene, 9-BBN (0.5M in THF), NaOH (3M), H₂O₂ (30%).[4]

-

Mechanism: Syn-addition of B-H across the alkene, followed by oxidative cleavage.[2][3][5]

Route B: Reduction of 3-Mesitylpropanoic Acid

A classic reduction using Lithium Aluminum Hydride (LiAlH₄).[1][2] While effective, this route requires the synthesis of the carboxylic acid precursor first (often via Friedel-Crafts acylation/reduction).

Detailed Experimental Protocol

Method Selected: Hydroboration-Oxidation of Allylmesitylene (Route A). Rationale: This protocol avoids the generation of aluminum salts and operates under conditions compatible with other sensitive functional groups.[2][3]

Reagents & Equipment[1][2][8][9][10][11][12]

-

Substrate: 2-Allyl-1,3,5-trimethylbenzene (Allylmesitylene) [10 mmol].

-

Reagent: 9-BBN solution (0.5 M in THF) [11 mmol, 1.1 equiv].

Step-by-Step Workflow

-

Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3][6]

-

Hydroboration:

-

Charge the flask with Allylmesitylene (1.60 g, 10 mmol) and anhydrous THF (10 mL).

-

Add 9-BBN solution (22 mL, 11 mmol) dropwise via syringe over 15 minutes.[2]

-

Critical Control Point: Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitor consumption of alkene via TLC or GC-MS).

-

-

Oxidation:

-

Workup:

-

Purification:

Applications in Drug Discovery[1][2][4]

The 3-(2,4,6-trimethylphenyl) moiety is not merely a structural spacer; it is a functional pharmacophore component.

Diagram 2: Pharmacological Logic (SAR)

Caption: Structure-Activity Relationship (SAR) analysis of the mesityl-propanol scaffold.

Key Advantages:

-

Metabolic Stability: The methyl groups at the 2 and 6 positions of the phenyl ring prevent oxidative metabolism (hydroxylation) at the ortho positions, a common clearance pathway for phenyl-containing drugs.[3]

-

Solubility Modulation: The high lipophilicity (LogP ~4) helps transport polar payloads across lipid bilayers when used as a conjugate.[2][3]

-

Supramolecular Anchors: This motif is frequently used in "molecular tweezers" where the mesityl group engages in

-stacking interactions while preventing self-aggregation due to its thickness.[1][2][3]

References

-

Brown, H. C., & Knights, E. F. (1968).[3] Hydroboration of Alkenes.[2][3][5][8] The Reaction of 9-Borabicyclo[3.3.1]nonane with Alkenes.[2][4][8][9] Journal of the American Chemical Society.[2][3][5] (Foundational text on 9-BBN specificity).

-

Organic Syntheses. (2011). Cross-Coupling of Organoboron Compounds.[2][3] (Demonstrates the utility of alkyl-9-BBN intermediates).[2]

-

Ramachandran, P. V., et al. (2022).[3][6] A Safer Reduction of Carboxylic Acids with Titanium Catalysis.[2][3][6] Organic Letters.[2][3][6] (Alternative reduction methods for the acid precursor).

-

PubChem. Compound Summary: 3-(2,4,6-trimethoxyphenyl)propionic acid.[2][10] (Structural analog data for property estimation).[2]

Sources

- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 2. 3-(3-Methylphenyl)propan-1-ol | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]

- 5. Brown Hydroboration [organic-chemistry.org]

- 6. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]

- 7. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. PubChemLite - 3-(2,4,6-trimethoxyphenyl)propionic acid (C12H16O5) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: Solubility Profile of 3-(2,4,6-trimethylphenyl)propan-1-ol in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-(2,4,6-trimethylphenyl)propan-1-ol (CAS: 27645-07-4).

Executive Summary

3-(2,4,6-trimethylphenyl)propan-1-ol (also known as 3-mesityl-1-propanol ) represents a distinct class of phenylpropanoids where the aromatic core is sterically crowded by three methyl groups. This structural modification significantly alters its solubility landscape compared to its parent compound, 3-phenyl-1-propanol.

While the parent molecule exhibits amphiphilic behavior with moderate water solubility, the introduction of the trimethyl (mesityl) moiety drastically increases lipophilicity (LogP shift ~+1.5). Consequently, this guide predicts and validates a solubility profile characterized by high affinity for non-polar and polar aprotic solvents , and negligible aqueous solubility . This document provides researchers with the theoretical basis for solvent selection and a robust, self-validating protocol for empirical determination.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Understanding the solubility requires a structural dissection. The molecule consists of a lipophilic "tail" (the mesityl group) and a hydrophilic "head" (the primary alcohol).

| Property | Data / Prediction | Source/Rationale |

| IUPAC Name | 3-(2,4,6-trimethylphenyl)propan-1-ol | Standard Nomenclature |

| CAS Number | 27645-07-4 | Sigma-Aldrich [1] |

| Molecular Formula | C₁₂H₁₈O | - |

| Molecular Weight | 178.27 g/mol | Calculated |

| Physical State | Viscous Liquid / Low-melting Solid | Analogous to 3-phenylpropanol, modified by steric bulk. |

| LogP (Predicted) | 3.2 – 3.5 | Base LogP (3-phenylpropanol) ≈ 1.8 + 3x Methyl (0.5 ea) [2] |

| H-Bond Donors | 1 | Hydroxyl group |

| H-Bond Acceptors | 1 | Hydroxyl group |

Structural Impact on Solubility

-

The Mesityl Effect: The 2,4,6-trimethyl substitution creates a "grease ball" effect. The methyl groups shield the aromatic ring, reducing

- -

The Propanol Chain: Provides a localized polar region capable of hydrogen bonding, ensuring miscibility with short-chain alcohols (MeOH, EtOH).

Solubility Landscape: Predicted & Empirical Matrix

In the absence of a specific vendor datasheet for this derivative, we utilize Hansen Solubility Parameters (HSP) and Fragmental Constant Methods to derive the following solubility matrix.

Theoretical Solubility Prediction

The solubility is governed by the "Like Dissolves Like" principle, quantified by the interaction distance (

-

Solute HSP (Estimated):

(Dispersion),

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | Strong H-bond donor/acceptor match with the hydroxyl tail. |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | High dipole interactions stabilize the polar head; organic bulk accommodates the tail. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dispersion force match with the aromatic mesityl core. |

| Ethers | THF, MTBE | High | Ether oxygen accepts H-bonds from the solute's hydroxyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | Distinct Difference: Unlike 3-phenylpropanol, the trimethyl group significantly enhances compatibility with alkanes. |

| Aromatic Hydrocarbons | Toluene | High | Perfect |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.1 mg/mL) | Hydrophobic penalty of the C₁₂ skeleton overwhelms the single -OH group. |

Critical Application Note: For drug delivery formulations, avoid pure aqueous systems. Use co-solvent systems (e.g., PEG400/Water or Ethanol/Water) or surfactant-based carriers (Tween 80).

Experimental Protocol: Thermodynamic Solubility Determination

To generate definitive data for regulatory or development purposes, do not rely on visual estimation. Use the Shake-Flask Method with HPLC-UV Detection . This protocol is designed to be self-validating by ensuring equilibrium is reached.

Reagents & Equipment[1][4][10]

-

Test Substance: 3-(2,4,6-trimethylphenyl)propan-1-ol (>98% purity).

-

Solvents: HPLC Grade (MeOH, Water, Acetonitrile).

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters (compatible with organic solvents), HPLC system.

Step-by-Step Methodology

-

Preparation of Supersaturation:

-

Weigh approx. 20 mg of the substance into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Hexane).

-

Check: If the solid dissolves completely, add more substance until a visible solid precipitate remains. This ensures a saturated solution.[1]

-

-

Equilibration (The Kinetic Check):

-

Place vials on an orbital shaker at 25°C ± 0.1°C.

-

Validation Step: Prepare triplicate samples. Harvest one sample at 24 hours, one at 48 hours, and one at 72 hours. If the concentration plateaus between 24h and 48h, equilibrium is confirmed.

-

-

Phase Separation:

-

Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filter the supernatant through a 0.45 µm PTFE filter. Note: Saturate the filter with 200 µL of solution first and discard to prevent drug adsorption loss.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to land within the linear calibration range.

-

Wavelength Selection: The mesityl group has a distinct UV absorption. Use a diode array detector (DAD) to scan 200–400 nm; expect

around 260–270 nm (typical for alkyl-benzenes).

-

Workflow Visualization

The following diagram illustrates the critical decision points in the solubility determination workflow.

Applications in Synthesis & Development

Purification Strategies

Given the high solubility in non-polar solvents and alcohols, recrystallization (if solid) or liquid-liquid extraction is straightforward:

-

Extraction: Use Ethyl Acetate or Diethyl Ether to extract the compound from aqueous reaction mixtures. The LogP > 3 ensures >99% recovery into the organic phase.

-

Crystallization: If the compound is solid, use a solvent pair of Hexane/Ethyl Acetate . Dissolve in minimal hot Ethyl Acetate and slowly add Hexane to induce precipitation.

Mechanistic Pathway: Solvent Interaction

The diagram below conceptualizes how the solvent molecules interact with the specific functional groups of 3-(2,4,6-trimethylphenyl)propan-1-ol.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

- Yadigarov, R. R., et al. (2010). "Reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines." Chemistry of Heterocyclic Compounds.

- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

- Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Thermodynamic & Steric Profile of Mesityl-Substituted Alcohols

The following technical guide details the thermodynamic and physicochemical properties of mesityl-substituted alcohols, with a specific focus on 2,4,6-trimethylbenzyl alcohol (Mesitylmethanol) . This document is structured for application scientists and medicinal chemists, emphasizing the strategic utility of the mesityl group in modulating metabolic stability and solubility.

Technical Whitepaper | Version 1.0 Focus Compound: 2,4,6-Trimethylbenzyl Alcohol (Mesitylmethanol)

Executive Summary: The "Magic Methyl" Effect in Overdrive

In drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency or selectivity—is well documented. The mesityl group (2,4,6-trimethylphenyl) takes this concept to its thermodynamic extreme. By saturating the ortho positions with methyl groups, mesityl-substituted alcohols introduce a profound steric blockade .

This guide analyzes the thermodynamic consequences of this substitution.[1] Unlike simple benzyl alcohols, mesityl derivatives exhibit unique rotational barriers, reduced solvation enthalpies, and enhanced resistance to oxidative metabolism. These properties make them critical scaffolds for designing metabolically stable linkers and sterically protected ligands.

Molecular Architecture & Steric Impact

The defining feature of mesitylmethanol is the A(1,3)-strain imposed by the two ortho-methyl groups flanking the hydroxymethyl substituent.

-

Rotational Restriction: The

bond rotation is severely restricted compared to benzyl alcohol. The hydroxyl group is forced out of coplanarity with the aromatic ring to minimize steric clash with the ortho-methyls. -

Solvation Shielding: The hydrophobic methyl "fence" prevents bulk solvent molecules from effectively stabilizing the hydroxyl proton or the corresponding alkoxide anion. This has direct implications for pKa and solubility.

Structural Visualization: Steric Blockade

The following diagram illustrates the synthesis and the steric environment of the mesityl group.

Figure 1: Synthetic pathway to Mesitylmethanol highlighting the steric shielding introduced in the final structure.

Thermodynamic Parameters (Data & Estimation)

Reliable experimental data for mesitylmethanol is scarce compared to benzyl alcohol. Below is a synthesized dataset combining literature values with Group Additivity estimations (Benson Method) validated for this class of compounds.

Table 1: Physicochemical & Thermodynamic Data

| Property | Value | Source/Method |

| CAS Number | 4170-90-5 | Registry |

| Molecular Weight | 150.22 g/mol | Calculated |

| Melting Point ( | 87–89 °C | Experimental [1] |

| Boiling Point ( | 140 °C (15 mmHg) | Experimental [1] |

| Density ( | ~1.0 g/cm³ | Estimate |

| LogP (Octanol/Water) | 2.85 ± 0.3 | Predicted (Consensus) |

| pKa (Acid Dissociation) | 16.5 ± 0.5 | Estimated (vs Benzyl Alcohol 15.[2]4) |

| O-H BDE | ~104 kcal/mol | Derived from primary alcohol baseline |

Deep Dive: Enthalpy of Formation ( )

Direct combustion calorimetry data for mesitylmethanol is limited. We calculate the theoretical

-

Base Group (Benzyl Alcohol):

kJ/mol -

Add 3 Methyls (

): -

Corrections (Ortho Interactions):

-

The ortho methyls interact with the

group. -

Steric correction (

ortho to

-

-

Estimated

:

Implication: The molecule is thermodynamically stable but possesses significant internal strain energy relative to its isomers, driving its reactivity in specific rearrangement reactions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, spectroscopic confirmation).

Protocol A: Synthesis via Reductive Deoxygenation

Rationale: Direct formylation of mesitylene is possible, but reduction of the commercially available acid ensures higher purity and avoids hazardous chloromethylation routes.

Reagents: 2,4,6-Trimethylbenzoic acid (1.0 eq), Lithium Aluminum Hydride (

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

(powder) and suspend in anhydrous THF ( -

Addition: Dissolve 2,4,6-trimethylbenzoic acid in THF. Add dropwise to the

suspension. Caution: Hydrogen gas evolution. -

Reflux: Warm to room temperature, then reflux for 4 hours. The bulky ortho-methyls retard the rate of hydride attack; reflux ensures completion.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo. -

Purification: Recrystallize from Hexane/Ethyl Acetate (10:1) to yield white needles (MP: 87-89°C).

Protocol B: Spectrophotometric pKa Determination

Rationale: Mesitylmethanol is too insoluble and too weak an acid for standard potentiometric titration. UV-Vis spectroscopy exploits the shift in absorption between the neutral alcohol and the alkoxide.

Reagents: Mesitylmethanol, DMSO (co-solvent), Potassium tert-butoxide (

-

Preparation: Prepare a

M solution of mesitylmethanol in DMSO/Water (80:20). -

Blanking: Record the UV spectrum of the neutral form (

typically ~265 nm for the aromatic system). -

Titration: Add aliquots of standardized base (

in DMSO). -

Data Analysis: Plot Absorbance vs. pH (measured via calibrated glass electrode).

-

Calculation: Use the Henderson-Hasselbalch equation.

-

Note: Expect a pKa shift of +1.0 to +1.5 units relative to benzyl alcohol due to steric inhibition of solvation (the solvent cannot effectively stabilize the anionic charge due to the methyl bulk).

-

Applications in Drug Design

The mesityl group is not merely a passive scaffold; it is a functional tool for modulating pharmacokinetics.

Thermodynamic Cycle of Metabolic Stability

The metabolic oxidation of benzylic alcohols to benzoic acids is a rapid clearance pathway. Mesityl substitution retards this via two thermodynamic mechanisms:

-

Steric Exclusion: The bulky methyls prevent the alcohol from entering the active site of Cytochrome P450 or Alcohol Dehydrogenase (ADH).

-

Radical Stability: While the benzylic radical is stable, the transition state for H-abstraction is sterically crowded, increasing the activation energy (

).

Figure 2: Thermodynamic barrier to enzymatic oxidation. The red dashed lines indicate pathways inhibited by the steric bulk of the ortho-methyl groups.

Solubility Profiling

While mesitylmethanol is lipophilic (LogP ~2.85), it serves as a model for "grease ball" pharmacophores.

-

Recommendation: If using mesityl groups to block metabolism, counteract the lipophilicity by introducing polar groups (e.g., morpholine, sulfone) at the para position or on the side chain to maintain oral bioavailability.

References

-

NIST Chemistry WebBook. 2,4,6-Trimethylbenzylic alcohol Thermochemical Data. National Institute of Standards and Technology.[3] Link

-

ChemicalBook. 2,4,6-Trimethylbenzyl alcohol Properties and Standards.Link

-

Sigma-Aldrich. Product Specification: 2,4,6-Trimethylbenzyl alcohol. Merck KGaA. Link

-

PubChem. Compound Summary: 2,4,6-Trimethylbenzyl alcohol. National Center for Biotechnology Information. Link

-

Master Organic Chemistry. Bond Dissociation Energies and Radical Stability. (Contextual reference for BDE trends). Link

-

Organic Syntheses. Mesitylene and Derivatives Synthesis. (Historical context for mesityl group preparation). Link

Sources

Methodological & Application

Application Note: A Robust, Multi-Step Synthesis of 3-(2,4,6-Trimethylphenyl)propan-1-ol from Mesitylene

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,4,6-trimethylphenyl)propan-1-ol, a valuable building block in organic synthesis, starting from the readily available hydrocarbon mesitylene. The synthetic strategy is designed to circumvent common issues such as carbocation rearrangement by employing a robust three-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, and a final reduction of a carboxylic acid. This application note details the underlying chemical principles, provides validated, step-by-step experimental protocols, and includes process visualization diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

The synthesis of specifically substituted alkylphenols is a frequent challenge in the development of novel pharmaceutical agents and functional materials. The target molecule, 3-(2,4,6-trimethylphenyl)propan-1-ol, features a primary alcohol separated from a sterically hindered mesityl group by a propyl chain. Direct alkylation of mesitylene using a three-carbon electrophile is synthetically challenging and often leads to undesired isomers due to the high propensity of primary carbocations to rearrange.[1][2]

To achieve a regiochemically pure product, a more controlled approach is required. The strategy outlined herein leverages the reliability of Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by two distinct reduction steps.[1][2]

The selected three-step pathway is as follows:

-

Friedel-Crafts Acylation: Mesitylene is acylated with succinic anhydride in the presence of aluminum chloride (AlCl₃) to form 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. This reaction establishes the required carbon skeleton.

-

Clemmensen Reduction: The aryl ketone functionality of the intermediate is selectively reduced to a methylene group using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl), yielding 4-(2,4,6-trimethylphenyl)butanoic acid.

-

Carboxylic Acid Reduction: The terminal carboxylic acid is reduced to the target primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄).

This sequence ensures the unambiguous construction of the target molecule with high purity and yield.

Caption: Mechanism of the Friedel-Crafts acylation of mesitylene.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Mesitylene | 120.19 | 100 | 12.0 g (13.8 mL) | Reagent grade, freshly distilled |

| Succinic Anhydride | 100.07 | 110 | 11.0 g | Anhydrous |

| Aluminum Chloride | 133.34 | 220 | 29.3 g | Anhydrous, finely powdered |

| Dichloromethane (DCM) | - | - | 200 mL | Anhydrous solvent |

| Hydrochloric Acid (conc.) | - | - | 50 mL | For workup |

| Crushed Ice | - | - | ~300 g | For workup |

Procedure

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to handle evolving HCl gas. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and anhydrous DCM (100 mL). Begin stirring to create a slurry.

-

Addition of Acylating Agent: Dissolve succinic anhydride (11.0 g) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes. The mixture may warm up slightly.

-

Addition of Mesitylene: Add mesitylene (12.0 g) to the dropping funnel with the remaining 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. The solution will typically darken and HCl gas will evolve.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) and maintain for 3 hours. Monitor the reaction progress by TLC if desired.

-

Workup: Cool the reaction flask in an ice-water bath. Very slowly and cautiously, pour the reaction mixture onto a beaker containing ~300 g of crushed ice and 50 mL of concentrated HCl. Caution: This is a highly exothermic quench that will release large amounts of HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product, 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid, can be purified by recrystallization from a toluene/hexane mixture.

Part II: Clemmensen Reduction of the Aryl Ketone

Rationale and Application

The Clemmensen reduction is a classic method for deoxygenating aldehydes and ketones to their corresponding alkanes. [3][4]It is performed under strongly acidic conditions, making it perfectly suited for our substrate, which contains a stable carboxylic acid moiety. [5]This method is preferred over the base-catalyzed Wolff-Kishner reduction, as the high temperatures and strongly basic conditions of the latter could potentially lead to side reactions with the carboxylic acid intermediate. [2][6]The exact mechanism is complex and thought to involve radical and/or organozinc intermediates on the surface of the zinc. [3]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | 220.27 | 50 | 11.0 g | Product from Part I |

| Zinc, mossy | 65.38 | - | 25 g | |

| Mercury(II) Chloride (HgCl₂) | 271.52 | ~2 | 0.5 g | Toxic! Handle with extreme care |

| Hydrochloric Acid (conc.) | - | - | 40 mL | |

| Toluene | - | - | 50 mL | Solvent |

| Water | - | - | 100 mL |

Procedure

-

Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add mossy zinc (25 g) to a flask containing a solution of mercury(II) chloride (0.5 g) in 25 mL of water and 1 mL of concentrated HCl. Swirl for 5-10 minutes. The zinc will become coated with a shiny layer of mercury. Decant the aqueous solution and wash the amalgam with water (3 x 25 mL).

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared zinc amalgam, 11.0 g of the keto-acid from Part I, 25 mL of water, 25 mL of toluene, and 20 mL of concentrated HCl.

-

Reaction: Heat the two-phase mixture to a vigorous reflux with efficient stirring. Every hour, add an additional 5 mL of concentrated HCl through the top of the condenser. Continue refluxing for a total of 6-8 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction to room temperature. Decant the liquid from the excess zinc amalgam. Transfer the liquid to a separatory funnel.

-

Extraction: Separate the toluene layer. Extract the aqueous layer with toluene (2 x 25 mL).

-

Purification: Combine the toluene extracts, wash with water and then brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield 4-(2,4,6-trimethylphenyl)butanoic acid, which can be used directly in the next step or purified further by recrystallization if necessary.

Part III: Reduction of Carboxylic Acid to Primary Alcohol

Reagent Choice and Mechanism

The reduction of a carboxylic acid to a primary alcohol requires a potent hydride donor. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation. [7][8]Other common reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids due to the resonance-stabilized nature of the corresponding carboxylate anion that forms in the initial step. [9]The mechanism involves an initial acid-base reaction where LiAlH₄ deprotonates the carboxylic acid. The resulting aluminum-carboxylate complex is then successively reduced by hydride transfer, passing through an aldehyde-equivalent intermediate that is immediately reduced to the alkoxide. [9][10]An aqueous or acidic workup then protonates the alkoxide to yield the final primary alcohol. [10]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-(2,4,6-trimethylphenyl)butanoic acid | 206.28 | 40 | 8.25 g | Product from Part II |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 80 | 3.0 g | Reacts violently with water! |

| Tetrahydrofuran (THF) | - | - | 150 mL | Anhydrous, inhibitor-free |

| Ethyl Acetate | - | - | ~20 mL | For quenching |

| 1 M aq. NaOH | - | - | ~15 mL | For workup |

| Water | - | - | ~15 mL | For workup |

Procedure

-

Setup: Assemble an oven-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

LAH Suspension: Carefully add LiAlH₄ (3.0 g) to 100 mL of anhydrous THF in the flask to create a stirred suspension. Cool the flask to 0°C using an ice bath.

-

Substrate Addition: Dissolve the carboxylic acid (8.25 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 45-60 minutes, maintaining the temperature at 0°C. Hydrogen gas will evolve.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4 hours.

-

Quenching (Fieser Workup): EXTREME CAUTION! The quenching of excess LiAlH₄ is highly exothermic and produces flammable hydrogen gas. Perform this procedure slowly behind a blast shield in a fume hood.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and dropwise, add 3 mL of water.

-

Slowly and dropwise, add 3 mL of 1 M aqueous NaOH.

-

Slowly and dropwise, add 9 mL of water.

-

Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes.

-

-

Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 25 mL).

-

Purification: Combine the filtrate and washings. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(2,4,6-trimethylphenyl)propan-1-ol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil.

Caption: Step-by-step experimental workflow for the three-stage synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 3-(2,4,6-trimethylphenyl)propan-1-ol from mesitylene. By employing a Friedel-Crafts acylation followed by sequential Clemmensen and lithium aluminum hydride reductions, the synthesis avoids potential side reactions and ensures high regiochemical purity. The protocols provided have been designed for clarity and safety, offering a robust foundation for researchers requiring this and structurally related compounds for further development.

References

- Benchchem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene.

- Chemguide. Reduction of Carboxylic Acids.

- OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- Chemistry Steps. Reduction of Carboxylic Acids.

- Khan Academy. Reduction of carboxylic acids.

- OrgoSolver.

- Wikipedia. Wolff–Kishner reduction.

- L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction.

- BYJU'S. (2019). Wolff Kishner reduction mechanism.

- Chemistry Steps. (2025).

- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

- BYJU'S.

- Wikipedia. Clemmensen reduction.

- V. Martin. Clemmensen Reduction.

- BYJU'S. Clemmensen Reduction reaction.

- ChemTalk. (2024). Clemmensen Reduction.

- Chem-Impex. 3-Phenyl-1-propanol.

- Sigma-Aldrich. 3-(2,4,6-trimethylphenyl)propan-1-ol.

- MDPI. (2019).

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. orgosolver.com [orgosolver.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. orgosolver.com [orgosolver.com]

reduction of 3-(2,4,6-trimethylphenyl)propanoic acid to alcohol

Application Note: Chemoselective Reduction Strategies for Sterically Demanding Phenylpropanoic Acids

Executive Summary & Strategic Analysis

The reduction of 3-(2,4,6-trimethylphenyl)propanoic acid to its corresponding alcohol, 3-(2,4,6-trimethylphenyl)propan-1-ol , presents a unique set of challenges and opportunities in organic synthesis. While the carboxylic acid moiety is distal (propanoic chain) to the sterically crowded mesityl (2,4,6-trimethylphenyl) ring, the lipophilicity and electron-rich nature of the arene require careful reagent selection to avoid side reactions (e.g., over-reduction or electrophilic aromatic substitution artifacts).

This guide outlines two distinct protocols:

-

Borane-Tetrahydrofuran (BH

THF): The Process-Preferred route.[1] It offers superior chemoselectivity, milder conditions, and avoids the aluminum emulsions associated with scale-up. -

Lithium Aluminum Hydride (LiAlH

): The Laboratory Standard route. It provides rapid kinetics and high throughput for small-scale discovery work, provided specific workup protocols are followed to manage aluminum salts.

Reaction Mechanism & Chemical Logic

Understanding the mechanism is vital for troubleshooting. Unlike hydride transfer from anionic species (like LiAlH

Mechanistic Pathway: Borane-Mediated Reduction

The carboxylic acid coordinates to the electron-deficient borane, increasing the acidity of the carboxyl proton. This leads to the rapid evolution of H

Figure 1: Electrophilic reduction mechanism of carboxylic acids via Borane-THF. Note the formation of the borate ester, which requires hydrolysis to release the free alcohol.

Protocol A: Borane-THF (Process-Preferred)

Rationale: Borane reduces carboxylic acids significantly faster than esters or ketones. This chemoselectivity is crucial if the substrate contains other reducible groups. It is also safer than LiAlH

Materials

-

Substrate: 3-(2,4,6-trimethylphenyl)propanoic acid (1.0 equiv)

-

Reagent: BH

THF complex (1.0 M in THF, 1.2–1.5 equiv) -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Methanol (MeOH)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

-

Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (concentration ~0.2–0.5 M). Cool the solution to 0 °C using an ice bath.

-

Addition: Add the BH

THF solution dropwise via syringe or addition funnel over 15–30 minutes.-

Observation: Gas evolution (H

) will occur immediately. Ensure the system is vented through a bubbler.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (low R

, streaks) should disappear, replaced by the alcohol (higher R

-

-

Quenching (Critical): Cool the mixture back to 0 °C. Slowly add Methanol (excess) until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.

-

Reflux (Optional but Recommended): For complete cleavage of the borate ester, heat the mixture to reflux for 30 minutes.

-

Isolation: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO

(to remove unreacted acid) and Brine. Dry over Na

Protocol B: LiAlH (Laboratory Standard)

Rationale: LiAlH

Materials

-

Substrate: 3-(2,4,6-trimethylphenyl)propanoic acid (1.0 equiv)

-

Reagent: LiAlH

(Solid or pellets, 1.5–2.0 equiv) -

Solvent: Anhydrous Diethyl Ether (Et

O) or THF. Note: Et

Step-by-Step Methodology

-

Slurry Preparation: In a flame-dried flask under Argon, suspend LiAlH

in dry Et -

Addition: Dissolve the substrate in a minimal amount of dry Et

O and add dropwise to the LAH slurry.-

Exotherm Warning: This reaction is highly exothermic. Control addition rate to maintain a gentle reflux.

-

-

Reaction: Warm to Room Temperature and stir for 1–2 hours. If conversion is slow (due to the mesityl steric bulk), heat to reflux for 1 hour.

-

Workup (The "Fieser" Method):

-

Context: Improper quenching leads to gelatinous aluminum hydroxide emulsions that trap product. Use the n : n : 3n rule.

-

For every 1 g of LiAlH

used:-

Add 1 mL Water (slowly, at 0 °C).

-

Add 1 mL 15% Aqueous NaOH.

-

Add 3 mL Water.

-

-

Result: The aluminum salts precipitate as a granular white solid (lithium aluminate) rather than a gel.

-

-

Filtration: Filter the granular precipitate through a pad of Celite. Rinse the cake with Et

O. -

Purification: The filtrate usually contains pure alcohol. Dry and concentrate.

Workup Decision Logic (Scale-Up)

For researchers moving from mg to gram scale, the workup method determines the yield.

Figure 2: Decision matrix for optimizing aluminum hydride workups. Rochelle's salt is preferred for larger scales to prevent product entrapment in emulsions.

Comparative Data Summary

| Feature | Borane-THF (Protocol A) | LiAlH |

| Selectivity | High (Reduces Acids > Esters) | Low (Reduces Acids, Esters, Amides) |

| Safety Profile | Moderate (H | Hazardous (Pyrophoric solid, violent H |

| Reaction Rate | Fast (Electrophilic attack) | Fast (Nucleophilic attack) |

| Workup Ease | Excellent (Methanol quench) | Difficult (Requires specific salt formation) |

| Yield (Typical) | 85–95% | 80–90% |

References

-

Brown, H. C.; Stocky, T. P. (1977). "Borane-Tetrahydrofuran Reduction of Carboxylic Acids." Journal of the American Chemical Society.

- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Reductions).

- Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for the n:n:3n workup).

-

Rzepa, H. (2011). "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised." Imperial College London.

-

Common Organic Chemistry. (2025). "Borane-THF Reduction Protocols."

Sources

Application Notes and Protocols: Leveraging 3-Mesitylpropan-1-ol as a Novel Building Block in Drug Design

Introduction: Unlocking New Chemical Space with Sterically Influential Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Aromatic moieties are a cornerstone of medicinal chemistry, offering a rigid framework for the precise spatial arrangement of pharmacophoric features.[1][2] The strategic functionalization of these aromatic systems can profoundly influence a molecule's interaction with its biological target. This guide introduces 3-mesitylpropan-1-ol, a unique and under-explored building block, and outlines its potential applications in drug design. The presence of the sterically hindered mesityl group, combined with a flexible propan-1-ol linker, presents a compelling scaffold for modulating protein-ligand interactions and enhancing metabolic stability.

The mesityl group (2,4,6-trimethylphenyl) imposes significant steric hindrance, which can be strategically employed to influence the conformation of a drug molecule.[3][4][5] This conformational restriction can lead to a more favorable entropic contribution to binding affinity by pre-organizing the ligand for its target. Furthermore, the methyl groups on the aromatic ring can shield the molecule from metabolic enzymes, potentially improving its pharmacokinetic profile. The propan-1-ol side chain provides a versatile handle for further chemical modification, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

This document will provide a comprehensive overview of the potential applications of 3-mesitylpropan-1-ol, detailed synthetic protocols for its derivatization, and a discussion of its potential advantages in addressing common challenges in drug development.

The Strategic Advantage of the Mesityl Group in Medicinal Chemistry

The incorporation of a mesityl group into a drug candidate can offer several distinct advantages:

-

Conformational Control: The bulky nature of the mesityl group can restrict the rotation of adjacent bonds, locking the molecule into a specific, biologically active conformation.[3][5] This can enhance binding affinity and selectivity for the target protein.

-

Metabolic Shielding: The methyl groups ortho to the point of attachment can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation and improving the drug's half-life.[1]

-

Modulation of Physicochemical Properties: The lipophilic nature of the mesityl group can influence the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.[1][6]

-

Exploring Novel Binding Pockets: The unique three-dimensional shape of the mesityl group may allow for interactions with previously unexploited pockets on the surface of a protein target.

Synthetic Strategies and Derivatization Protocols

The utility of 3-mesitylpropan-1-ol as a building block is contingent on the availability of robust synthetic methods for its preparation and subsequent modification.

Protocol 1: Synthesis of 3-Mesitylpropan-1-ol

A straightforward approach to the synthesis of 3-mesitylpropan-1-ol involves the Grignard reaction between mesitylmagnesium bromide and an appropriate three-carbon electrophile, followed by reduction.

Workflow for the Synthesis of 3-Mesitylpropan-1-ol

Sources

- 1. jocpr.com [jocpr.com]

- 2. Frontiers | Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities [frontiersin.org]

- 3. wpage.unina.it [wpage.unina.it]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. drughunter.com [drughunter.com]

Application Note: Strategies and Protocols for the Esterification of Sterically Hindered Alcohols

A Case Study with 3-(2,4,6-trimethylphenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of esters from sterically hindered alcohols is a persistent challenge in organic chemistry, particularly within pharmaceutical and materials science, where such motifs are increasingly prevalent. Standard methods like Fischer esterification often fail or provide negligible yields due to severe steric impediment at the reaction center. This application note provides an in-depth guide for researchers and drug development professionals on effective strategies for the esterification of the sterically hindered primary alcohol, 3-(2,4,6-trimethylphenyl)propan-1-ol. We move beyond simple step-by-step instructions to explain the mechanistic rationale behind protocol selection. Two robust and field-proven protocols are presented in detail: the Steglich Esterification and the Mitsunobu Reaction. Each protocol is accompanied by a complete workflow, troubleshooting guidance, and characterization data, ensuring reliable and reproducible outcomes.

Introduction: The Challenge of Steric Hindrance

3-(2,4,6-trimethylphenyl)propan-1-ol is an alcohol featuring a neopentyl-like structure, where the hydroxyl group is in proximity to a bulky 2,4,6-trimethylphenyl (mesityl) group. This substitution creates significant steric shielding around the reactive hydroxyl group, which severely restricts its ability to participate in traditional esterification reactions.

Comparative Analysis of Esterification Methods:

-

Fischer Esterification: This classic acid-catalyzed condensation is an equilibrium-driven process.[1][2][3] For hindered alcohols, the tetrahedral intermediate required for ester formation is destabilized by steric clash, making the reaction kinetically unfavorable.[2][4] High temperatures and strong acids needed to drive the reaction can lead to dehydration and other side reactions.

-

Acyl Chloride Acylation: While acyl chlorides are more reactive than carboxylic acids, their reaction with hindered alcohols can still be sluggish and often requires forcing conditions or specific catalysts.[1][5]

-

Steglich Esterification: This method utilizes a carbodiimide coupling agent (e.g., DCC, EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7] It is exceptionally well-suited for sterically demanding substrates because it proceeds through a highly activated O-acylisourea intermediate.[8][9] DMAP further accelerates the reaction by forming a more electrophilic N-acylpyridinium species, which is readily attacked even by a hindered alcohol.[7][9][10]

-

Mitsunobu Reaction: This redox-condensation reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD) to activate the alcohol.[11][12] The alcohol is converted into an excellent leaving group (an alkoxyphosphonium salt), which is then displaced by a carboxylate nucleophile in a clean Sₙ2 reaction.[12][13] Its mild, neutral conditions make it a powerful alternative, especially for sensitive substrates.[14]

Based on this analysis, the Steglich and Mitsunobu reactions represent the most logical and effective strategies for the target transformation.

Recommended Protocol: Steglich Esterification

This protocol is recommended for its high efficiency, operational simplicity, and broad applicability to various carboxylic acids. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) as its urea byproduct is water-soluble, simplifying purification.

Principle and Workflow

The reaction begins with the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, intercepts this intermediate to generate a highly reactive N-acylpyridinium salt. The sterically hindered alcohol then attacks this salt to form the desired ester, regenerating the DMAP catalyst. The primary byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is removed during the aqueous workup.

Reagents and Materials

| Reagent | M.W. | Equiv. | Amount (for 1 mmol Alcohol) | Notes |

| 3-(2,4,6-trimethylphenyl)propan-1-ol | 178.27 | 1.0 | 178 mg | Starting Material |

| Carboxylic Acid (R-COOH) | Varies | 1.2 | Varies | Use a slight excess |

| EDC·HCl | 191.70 | 1.5 | 288 mg | Water-soluble carbodiimide |

| DMAP | 122.17 | 0.1 | 12 mg | Catalyst |

| Dichloromethane (DCM) | - | - | 10 mL | Anhydrous solvent |

| 1 M HCl (aq) | - | - | As needed | For workup |

| Sat. NaHCO₃ (aq) | - | - | As needed | For workup |

| Brine | - | - | As needed | For workup |

| Anhydrous Na₂SO₄ | - | - | As needed | Drying agent |

Step-by-Step Experimental Protocol

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 eq.), the selected carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the alcohol). Stir at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

EDC Addition: Add EDC·HCl (1.5 eq.) to the cooled solution in one portion. The mixture may become slightly cloudy.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot indicates reaction completion.

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove DMAP and residual EDU), saturated NaHCO₃ solution, and finally, brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Alternative Protocol: Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative, particularly for substrates sensitive to the slightly acidic conditions that can arise during the Steglich workup. It proceeds with high efficiency under neutral conditions.

Principle and Workflow

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) first react to form a betaine intermediate. This deprotonates the carboxylic acid. The alcohol then attacks the activated phosphine, forming an alkoxyphosphonium salt. Finally, the carboxylate anion displaces the triphenylphosphine oxide in an Sₙ2 reaction to yield the ester. The order of reagent addition is crucial for success with hindered substrates.[12]

Reagents and Materials

| Reagent | M.W. | Equiv. | Amount (for 1 mmol Alcohol) | Notes |

| 3-(2,4,6-trimethylphenyl)propan-1-ol | 178.27 | 1.0 | 178 mg | Starting Material |

| Carboxylic Acid (R-COOH) | Varies | 1.5 | Varies | Use a moderate excess |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 393 mg | Co-reagent |

| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.5 | 0.26 mL (of 40% soln in Toluene) | Toxic! Handle in fume hood |

| Tetrahydrofuran (THF) | - | - | 10 mL | Anhydrous solvent |

Step-by-Step Experimental Protocol

-

Setup: To an oven-dried flask under an inert atmosphere, add 3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M) and stir until a clear solution is formed.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

DEAD Addition: Slowly add DEAD (1.5 eq., typically as a 40% solution in toluene) dropwise via syringe over 10-15 minutes. A color change (to yellow/orange) and sometimes a slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Concentration: Once the reaction is complete, remove the THF under reduced pressure.

-

Purification: The primary challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts. Direct purification of the crude residue by flash column chromatography on silica gel is the most effective method.

Product Characterization

Independent of the method used, the final product must be rigorously characterized to confirm its identity and purity.

| Technique | Expected Result for a Generic Ester (e.g., Acetate) |

| ¹H NMR | Appearance of a new singlet around δ 2.0 ppm (acetyl CH₃). The methylene group adjacent to the new ester oxygen (CH₂ -O-C=O) will shift downfield from ~δ 3.6 ppm in the alcohol to ~δ 4.1 ppm in the ester. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal around δ 170-172 ppm. |

| FTIR | Disappearance of the broad O-H stretch from the alcohol (~3300 cm⁻¹). Appearance of a strong C=O stretch characteristic of an ester at ~1735 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated mass of the final ester product. |

Troubleshooting and Field Insights

| Problem | Possible Cause | Recommended Solution |

| Low Conversion (Steglich) | Incomplete activation; poor quality EDC. | Use fresh, high-purity EDC. Ensure anhydrous conditions. Increase reaction time or slightly warm to 35-40 °C. |

| Low Conversion (Mitsunobu) | Carboxylic acid is not acidic enough (pKa > 13); steric hindrance. | Ensure PPh₃ and DEAD are added in slight excess. Use diisopropyl azodicarboxylate (DIAD) which can be more effective. Pre-forming the betaine (mixing PPh₃ and DEAD before adding other reagents) may help.[12] |

| Difficult Purification (Steglich) | DCU precipitation (if using DCC). | If using DCC, filter the solid DCU before workup. Using water-soluble EDC avoids this issue. |

| Difficult Purification (Mitsunobu) | Co-elution of byproducts with the desired ester. | Optimize chromatography carefully. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent (e.g., ether/hexanes) before the column can be effective. |

Conclusion

The esterification of sterically hindered alcohols such as 3-(2,4,6-trimethylphenyl)propan-1-ol requires a departure from classical methods. Both the Steglich Esterification , leveraging a catalytically generated highly reactive acylating agent, and the Mitsunobu Reaction , proceeding via Sₙ2 displacement of an activated alcohol, provide reliable and high-yielding pathways to the desired esters. The choice between them may depend on factors like functional group compatibility, cost of reagents, and ease of purification. The detailed protocols and mechanistic insights provided in this note serve as a robust guide for researchers to successfully tackle these challenging yet important chemical transformations.

References

- Fiveable. (2025, August 15).

- Grokipedia. (n.d.).

- J&K Scientific LLC. (2025, February 23).

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- TCI EUROPE N.V. (n.d.).

- NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.

- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.

- Wikipedia. (n.d.). Mitsunobu reaction.

- Javaid, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4965.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Organic Chemistry Portal. (n.d.).

- Euonym.us. (n.d.).

- North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5945-5952.

- PSIBERG. (2023, January 8).

- Chemistry Steps. (2021, November 18).

- BYJU'S. (n.d.).

- IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.

- American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Polymer Solutions. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.

- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. psiberg.com [psiberg.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. iiste.org [iiste.org]

- 6. fiveable.me [fiveable.me]

- 7. grokipedia.com [grokipedia.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Friedel-Crafts alkylation route to 3-mesitylpropan-1-ol precursors

Application Note & Detailed Protocols

Topic: Strategic Synthesis of 3-Mesitylpropan-1-ol Precursors via Friedel-Crafts Acylation-Reduction Route

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Executive Summary

3-Arylpropan-1-ol scaffolds are prevalent in pharmacologically active molecules and advanced materials. The introduction of a sterically hindered mesityl (2,4,6-trimethylphenyl) group offers a powerful strategy to modulate a molecule's physicochemical properties, such as improving metabolic stability or influencing conformational preference. While direct Friedel-Crafts alkylation appears to be a straightforward method for forging the requisite carbon-carbon bond, this pathway is fraught with significant challenges, including carbocation rearrangements and polyalkylation, which severely limit its synthetic utility for producing clean, well-defined products.[1]

This technical guide provides an authoritative overview and detailed experimental protocols for a more robust and reliable two-step approach: the Friedel-Crafts acylation of mesitylene followed by a subsequent reduction of the resulting ketone. This strategy circumvents the primary limitations of direct alkylation by utilizing a resonance-stabilized acylium ion that does not rearrange and a ketone product that is deactivated towards further substitution, ensuring mono-acylation.[2][3] We present validated, step-by-step protocols for the synthesis of key precursors, troubleshooting guidance, and a discussion of the mechanistic principles that ensure a successful and reproducible outcome.

Foundational Principles: A Tale of Two Friedel-Crafts Pathways

The Friedel-Crafts reaction, first reported in 1877, is a cornerstone of electrophilic aromatic substitution (EAS) for forming C-C bonds with an aromatic ring.[2] It broadly encompasses two variants: alkylation and acylation. Understanding their mechanistic differences is critical to selecting the appropriate synthetic strategy for 3-mesitylpropan-1-ol precursors.

The Direct Alkylation Route: A Pathway of Complications